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Compound of Interest

Compound Name:
H-Leu-met-tyr-pro-thr-tyr-leu-lys-

OH

Cat. No.: B12326919

Get Quote

Executive Summary & Biological Context
The octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (LMYPTYLK), commonly

designated as L-8-K, is a bioactive peptide fragment utilized primarily as a Vasoactive Intestinal

Peptide (VIP) receptor antagonist.[1] It functions by reversibly inhibiting VIP-induced

potentiation of nicotinic acetylcholine-evoked currents.[1][2] Beyond its pharmacological utility,

L-8-K serves as a critical model compound in mass spectrometry (MS) and surface-induced

dissociation (SID) studies due to its specific fragmentation behavior driven by the central

proline residue.

This technical guide details the structural elucidation, physicochemical profiling, and quality

control methodologies required for the rigorous analysis of L-8-K.

Theoretical Physicochemical Profile
Before experimental characterization, the theoretical constants must be established to define

acceptance criteria for synthesis and purification.

Table 1: Physicochemical Constants of LMYPTYLK
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Parameter Value Technical Note

Sequence
Leu-Met-Tyr-Pro-Thr-Tyr-Leu-

Lys

N-term: Free Amine; C-term:

Free Acid

Formula Contains one sulfur (Met)

Monoisotopic Mass 1027.54 Da
Used for high-res MS

(Orbitrap/FT-ICR)

Average Mass 1028.29 Da
Used for low-res MS

(Quadrupole/Trap)

Isoelectric Point (pI) ~8.65
Basic peptide due to C-term

Lysine

Net Charge (pH 7.0) +1.1
Protonated N-term and Lys

side chain

GRAVY Score -0.06
Slightly hydrophilic

(amphipathic nature)

Extinction Coeff. 2980
At 280 nm (Derived from 2

Tyr)

Synthesis & Stability Strategy
The presence of Methionine (Met) and Proline (Pro) dictates specific constraints during Solid

Phase Peptide Synthesis (SPPS) and storage.

Critical Quality Attribute: Methionine Oxidation
Methionine (Position 2) is highly susceptible to oxidation, forming Methionine Sulfoxide (+16

Da). This is the primary degradation pathway for L-8-K.

Synthesis Protocol: Use a cleavage cocktail containing EDT (1,2-ethanedithiol) or

Thioanisole as scavengers to prevent oxidation during TFA cleavage.

Storage: Lyophilized powder must be stored at -20°C under Argon. Solution states require

pH < 6.0 to minimize oxidation rates.
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Proline-Induced Structural Rigidity
The Proline at Position 4 introduces a structural "kink," restricting conformational freedom. This

often results in cis/trans isomerization, which may appear as "split peaks" in HPLC

chromatograms or complex NMR spectra.

Analytical Workflow & Methodology
The following diagram outlines the self-validating workflow for characterizing L-8-K, moving

from crude synthesis to structural confirmation.
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Figure 1: Step-wise analytical workflow ensuring purity before structural validation.
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Primary Structure Verification: Mass Spectrometry
Mass spectrometry is the definitive method for sequence verification. L-8-K exhibits a distinct

fragmentation pattern due to the Proline Effect, where the peptide bond N-terminal to Proline is

highly labile.

Experimental Protocol (ESI-MS/MS)
Instrument: Q-TOF or Orbitrap Mass Spectrometer.

Solvent: 50% Acetonitrile / 0.1% Formic Acid.

Ionization: Electrospray Ionization (ESI), Positive Mode.

Collision Energy: Ramp 20–40 eV.

Fragmentation Logic (b/y Ions)
The fragmentation of L-M-Y-P-T-Y-L-K is dominated by the formation of the y5 ion (Pro-Thr-Tyr-

Leu-Lys) due to cleavage at the Tyr-Pro bond.

H Leu Met Tyr Pro Thr Tyr Leu Lys OH

b2 Ion
(LM)

m/z ~245

y5 Ion (Dominant)
(PTYLK)
m/z ~621

 Proline Effect Cleavage

Click to download full resolution via product page

Figure 2: MS/MS fragmentation map highlighting the dominant cleavage site N-terminal to

Proline.

Diagnostic Ions (Monoisotopic)
[M+H]+ Precursor: 1028.55 Da
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[M+2H]2+ Precursor: 514.78 Da (Most abundant charge state in ESI)

y5 Ion (PTYLK): 621.36 Da (Signature peak confirming the C-terminal sequence)

b3 Ion (LMY): 408.20 Da

Immonium Ions: Tyr (136.07), Leu (86.09), Pro (70.06).

Secondary Structure & Conformational Analysis
While short peptides like L-8-K are often described as "random coils" in solution, the specific

sequence LMYPTYLK adopts transient structures essential for receptor binding.

Circular Dichroism (CD) Spectroscopy
Protocol: Dissolve peptide (50 µM) in 10 mM Phosphate Buffer (pH 7.4). Measure 190–260

nm.

Expected Profile:

Aqueous Buffer: Strong negative band near 200 nm (Random Coil).

TFE Titration (30-50% TFE): Emergence of minima at 208/222 nm, indicating propensity

for alpha-helical formation. The hydrophobic residues (Leu, Met, Tyr) drive helix formation

in membrane-mimetic environments.

NMR Spectroscopy (Solution State)
To resolve the cis/trans isomerism of Proline:

Solvent: 90% H2O / 10% D2O or d3-TFE.

Experiments: 1H-1D, TOCSY (spin system identification), NOESY (sequential connectivity).

Critical Observation: Look for NOE cross-peaks between

and

(trans) vs.
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and

(cis). The trans isomer is typically bio-active and dominant (>80%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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